molecular formula C28H31N3O3S B11358647 N-(9-ethyl-9H-carbazol-3-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(9-ethyl-9H-carbazol-3-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11358647
M. Wt: 489.6 g/mol
InChI Key: YUWBDMPTURVWOQ-UHFFFAOYSA-N
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Description

N-(9-ethyl-9H-carbazol-3-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the carbazole core, followed by the introduction of the piperidine and sulfonyl groups. Common synthetic routes include:

    Formation of the Carbazole Core: This step often involves the cyclization of biphenyl derivatives under acidic conditions.

    Introduction of the Piperidine Group: The piperidine ring is introduced through nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl group is added using sulfonyl chlorides in the presence of a base.

    Final Coupling: The final step involves coupling the carbazole core with the piperidine-sulfonyl intermediate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(9-ethyl-9H-carbazol-3-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3-carboxylic acid derivatives, while reduction may produce carbazole-3-ylmethanol derivatives.

Scientific Research Applications

N-(9-ethyl-9H-carbazol-3-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in the nervous system, potentially modulating neurotransmitter release.

    Inhibiting Enzymes: Inhibiting enzymes involved in metabolic pathways, thereby altering cellular functions.

    Modulating Ion Channels: Affecting ion channel activity, which can influence neuronal excitability and signal transmission.

Comparison with Similar Compounds

N-(9-ethyl-9H-carbazol-3-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide can be compared with other carbazole derivatives such as:

    N-(9-ethyl-9H-carbazol-3-yl)-9-octadecenamide: Known for its applications in organic electronics.

    9-ethyl-6-((9-ethyl-9H-carbazol-3-yl)ethynyl)-9H-carbazole-3-carbaldehyde: Used in photopolymerization reactions.

    Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: Employed in neuromorphic computing applications.

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H31N3O3S

Molecular Weight

489.6 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C28H31N3O3S/c1-3-31-26-10-5-4-9-24(26)25-18-23(11-12-27(25)31)29-28(32)22-13-15-30(16-14-22)35(33,34)19-21-8-6-7-20(2)17-21/h4-12,17-18,22H,3,13-16,19H2,1-2H3,(H,29,32)

InChI Key

YUWBDMPTURVWOQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC(=C4)C)C5=CC=CC=C51

Origin of Product

United States

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